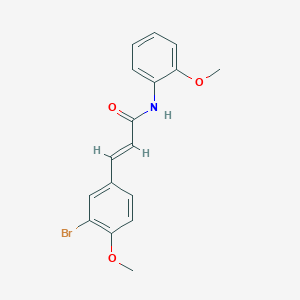
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Overview
Description
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and 2-methoxyaniline.
Condensation Reaction: The aldehyde and aniline undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amide.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The bromo and methoxy groups could play a role in binding interactions and the overall stability of the compound.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Lacks the bromo substituent.
(E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy group on the aniline ring.
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide: Has a chloro substituent instead of a methoxy group on the aniline ring.
Uniqueness
The presence of both bromo and methoxy groups on the phenyl rings makes (E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide unique
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-15-9-7-12(11-13(15)18)8-10-17(20)19-14-5-3-4-6-16(14)22-2/h3-11H,1-2H3,(H,19,20)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUGNPNMTWCDIK-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


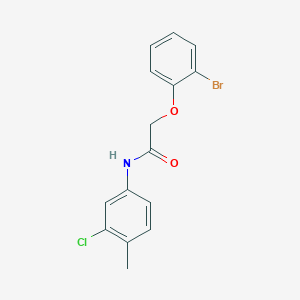
![2-(2-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B3472924.png)
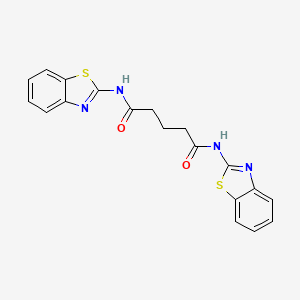
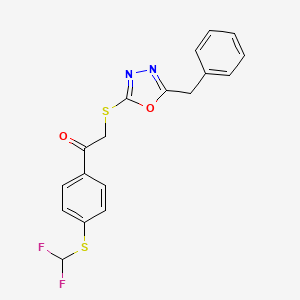

![3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3472942.png)
![3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1-piperidinyl)phenyl]propanamide](/img/structure/B3472947.png)
![methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3472953.png)
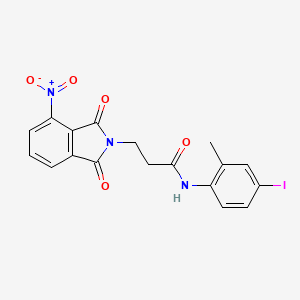

![cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B3472963.png)
![ETHYL 4-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}BENZOATE](/img/structure/B3472968.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B3472970.png)
![PROPAN-2-YL 4-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3472979.png)
